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molecular formula C7H5NOS B016165 2-Thenoylacetonitrile CAS No. 33898-90-7

2-Thenoylacetonitrile

Cat. No. B016165
M. Wt: 151.19 g/mol
InChI Key: XWWUQBHVRILEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163756B2

Procedure details

To a flask charged with THF (250 ml) was added dropwise n-butyl lithium (18.4 mL, 46 mmol) at −78° C. under a N2 atmosphere. After addition the resulting solution warmed to −50° C. and dry MeCN (1.86 g, 45 mmol) was added slowly. After 1 h, the reaction was cooled to −78° C. and was treated with thiophene-2-carboxylic acid ethyl ester (6.93 g, 44.5 mmol). After stirring for 1 h the resulting mixture was warmed to RT and stirred for 1 h. Water was added dropwise at 0° C. to quench the reaction and the solution was extracted with ethyl acetate (3×200 mL). The organic layers were combined, washed with brine, dried (Na2SO4) and the solvent was evaporated under reduced pressure to give a solid residue, which was re-crystallized from CH2Cl2. After the solid was collected by filtration, they were redissolved in ethyl acetate (100 mL), and acidified with dilute hydrochloride (2N). The aqueous layer was extracted with ethyl acetate (3×200 mL) and the combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated to yield 3-oxo-3-thiophen-2-yl-propionitrile (4.7 g, yield=70%) as a yellow solid, which was used directly in the next step without purification.
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.86 g
Type
reactant
Reaction Step Three
Quantity
6.93 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1COCC1.C([Li])CCC.[CH3:11][C:12]#[N:13].C([O:16][C:17]([C:19]1[S:20][CH:21]=[CH:22][CH:23]=1)=O)C>O>[O:16]=[C:17]([C:19]1[S:20][CH:21]=[CH:22][CH:23]=1)[CH2:11][C:12]#[N:13]

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
18.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1.86 g
Type
reactant
Smiles
CC#N
Step Four
Name
Quantity
6.93 g
Type
reactant
Smiles
C(C)OC(=O)C=1SC=CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h the resulting mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the resulting solution
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to RT
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid residue, which
CUSTOM
Type
CUSTOM
Details
was re-crystallized from CH2Cl2
FILTRATION
Type
FILTRATION
Details
After the solid was collected by filtration, they
DISSOLUTION
Type
DISSOLUTION
Details
were redissolved in ethyl acetate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C(CC#N)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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